4-Cyclopropoxy-2-formyl-N-methylnicotinamide
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Overview
Description
4-Cyclopropoxy-2-formyl-N-methylnicotinamide is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol . It is known for its unique structure, which includes a cyclopropoxy group attached to a nicotinamide core. This compound is utilized in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-formyl-N-methylnicotinamide typically involves the reaction of nicotinamide derivatives with cyclopropyl reagents under controlled conditions. One common method involves the use of cyclopropyl bromide in the presence of a base to introduce the cyclopropoxy group. The formyl group can be introduced through formylation reactions using reagents such as formic acid or formyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-formyl-N-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted nicotinamide derivatives.
Scientific Research Applications
4-Cyclopropoxy-2-formyl-N-methylnicotinamide is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-formyl-N-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group may enhance binding affinity to certain proteins, while the formyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-5-formyl-N-methylnicotinamide: Similar structure but with the formyl group at a different position.
N-methylnicotinamide: Lacks the cyclopropoxy and formyl groups, used as a metabolite in niacin metabolism.
Uniqueness
4-Cyclopropoxy-2-formyl-N-methylnicotinamide is unique due to the presence of both the cyclopropoxy and formyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these functional groups play a crucial role.
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-formyl-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H12N2O3/c1-12-11(15)10-8(6-14)13-5-4-9(10)16-7-2-3-7/h4-7H,2-3H2,1H3,(H,12,15) |
InChI Key |
OLUOQXXDQZHUHD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CN=C1C=O)OC2CC2 |
Origin of Product |
United States |
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